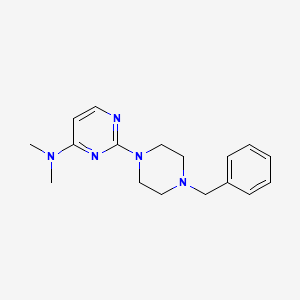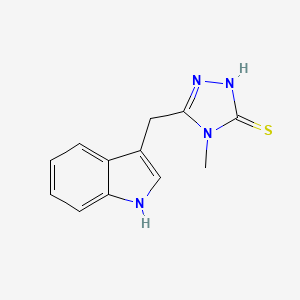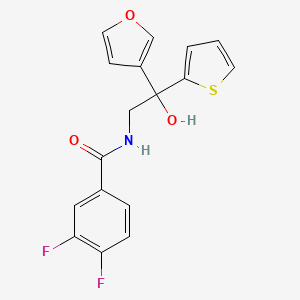![molecular formula C12H17ClN2O2 B2783143 tert-butyl N-[(2-amino-4-chlorophenyl)methyl]carbamate CAS No. 2170207-50-6](/img/structure/B2783143.png)
tert-butyl N-[(2-amino-4-chlorophenyl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(2-amino-4-chlorophenyl)methyl]carbamate: is a chemical compound with the molecular formula C12H17ClN2O2. It is a derivative of carbamate and is known for its applications in various fields of scientific research. The compound is characterized by the presence of a tert-butyl group, an amino group, and a chlorophenyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-amino-4-chlorophenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-amino-4-chlorobenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-[(2-amino-4-chlorophenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.
Substitution: Sodium hydroxide, potassium carbonate; reactions are carried out in organic solvents like dichloromethane or tetrahydrofuran.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
tert-Butyl N-[(2-amino-4-chlorophenyl)methyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions. It is used in assays to investigate the binding affinity of various biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. It is used in the development of new drug candidates.
Industry: Utilized in the production of specialty chemicals and materials. .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(2-amino-4-chlorophenyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the amino and chlorophenyl groups allows for specific interactions with biological molecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- tert-Butyl N-(2-aminoethyl)carbamate
- tert-Butyl N-(4-bromobutyl)carbamate
- tert-Butyl N-(2-chloroethyl)carbamate
Comparison: tert-Butyl N-[(2-amino-4-chlorophenyl)methyl]carbamate is unique due to the presence of the 2-amino-4-chlorophenyl group, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinity, making it suitable for distinct applications in research and industry .
Propiedades
IUPAC Name |
tert-butyl N-[(2-amino-4-chlorophenyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2/c1-12(2,3)17-11(16)15-7-8-4-5-9(13)6-10(8)14/h4-6H,7,14H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGDRIQAKJXDSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylbutanamide](/img/structure/B2783062.png)
![(Z)-N-[2-(Benzenesulfinyl)ethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide](/img/structure/B2783063.png)

![N-(2-(6-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2783066.png)


![1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-nitrophenyl)piperidine-3-carboxamide](/img/structure/B2783070.png)
![2-(1-{Bicyclo[2.2.1]hept-5-ene-2-carbonyl}azetidin-3-yl)-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2783072.png)
![Ethyl 4-[1-[(2-chloroacetyl)amino]ethyl]piperidine-1-carboxylate](/img/structure/B2783073.png)
![1-(4-Methoxyphenyl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2783075.png)

![2-Benzamido-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid](/img/structure/B2783079.png)
![8-cyclohexyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2783081.png)
![2-methoxy-5-[2-(propan-2-yl)-2H-tetrazol-5-yl]aniline](/img/structure/B2783082.png)
